N-Propyl L-Z-isoleucinamide
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Overview
Description
N-Propyl L-Z-isoleucinamide: is a synthetic compound with the molecular formula C17H26N2O3The compound is characterized by its benzyl (3-methyl-1-oxo-1-(propylamino)pentan-2-yl)carbamate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl L-Z-isoleucinamide typically involves the reaction of isoleucine derivatives with propylamine under controlled conditions. The process includes steps such as protection of functional groups, coupling reactions, and deprotection. Common reagents used in the synthesis include acid chlorides, anhydrides, and carbamates .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in reactors with precise temperature and pressure control to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Propyl L-Z-isoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: N-Propyl L-Z-isoleucinamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structural properties allow for the exploration of new therapeutic targets and the development of novel pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-Propyl L-Z-isoleucinamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-Propyl L-isoleucinamide
- L-Z-Isoleucinamide
- Benzyl carbamates
Comparison: N-Propyl L-Z-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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